molecular formula C16H17NO2 B13860483 (4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

(4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13860483
M. Wt: 255.31 g/mol
InChI Key: SNQXOPGRNZTJCK-AAFJCEBUSA-N
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Description

(4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes two hydroxyl groups, a methyl group, and a phenyl group attached to a tetrahydroisoquinoline backbone. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Methylation: The methyl group at the 2 position is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding tetrahydroisoquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-Methylnonan-1-ol: An analog with a similar tetrahydroisoquinoline structure but different functional groups.

    (4R,8RS)-Dimethyldecanal: Another analog with variations in the side chains and functional groups.

Uniqueness

(4R)-4,6-Dihydroxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific arrangement of hydroxyl, methyl, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(4S)-2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline-4,6-diol

InChI

InChI=1S/C16H17NO2/c1-17-10-15(19)14-9-12(18)7-8-13(14)16(17)11-5-3-2-4-6-11/h2-9,15-16,18-19H,10H2,1H3/t15-,16?/m1/s1

InChI Key

SNQXOPGRNZTJCK-AAFJCEBUSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1C3=CC=CC=C3)C=CC(=C2)O)O

Canonical SMILES

CN1CC(C2=C(C1C3=CC=CC=C3)C=CC(=C2)O)O

Origin of Product

United States

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